

## CFL-120 (Futibatinib): A Technical Guide to a Covalent FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**CFL-120**, also known as TAS-120 and commercially as futibatinib, is a potent and selective, orally bioavailable, irreversible small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] By covalently targeting a conserved cysteine residue within the ATP binding pocket of FGFR1, 2, 3, and 4, futibatinib effectively blocks downstream signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the preclinical and clinical data supporting futibatinib as a targeted therapy for cancers harboring FGFR gene alterations. The information presented herein, including quantitative data, detailed experimental protocols, and pathway diagrams, is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

## Introduction to FGFR and the Rationale for Inhibition

The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in various physiological processes, including embryonic development, tissue repair, and angiogenesis. The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4). Genetic alterations in FGFR genes, such as gene fusions, rearrangements, amplifications, and activating mutations, can lead to dysregulated kinase activity, driving



oncogenesis in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and breast cancer. Consequently, the targeted inhibition of FGFR signaling has emerged as a promising therapeutic strategy.

### **Mechanism of Action of CFL-120 (Futibatinib)**

Futibatinib is a next-generation FGFR inhibitor that distinguishes itself through its irreversible binding mechanism. It forms a covalent bond with a highly conserved cysteine residue located in the P-loop of the FGFR kinase domain.[1] This irreversible inhibition leads to a sustained blockade of FGFR signaling, which is advantageous in overcoming acquired resistance mechanisms that can limit the efficacy of reversible ATP-competitive inhibitors.

The downstream consequences of futibatinib-mediated FGFR inhibition include the suppression of key signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to decreased tumor cell proliferation and increased apoptosis.





Click to download full resolution via product page

**Figure 1:** Simplified FGFR signaling pathway and the mechanism of action of futibatinib.



# Quantitative Data In Vitro Potency and Selectivity

Futibatinib demonstrates potent inhibitory activity against all four FGFR family members in the low nanomolar range. Its selectivity has been confirmed against large panels of kinases, highlighting its targeted nature.

Table 1: In Vitro Inhibitory Activity of Futibatinib against FGFRs

| Target | IC50 (nM) |
|--------|-----------|
| FGFR1  | 3.9       |
| FGFR2  | 1.3       |
| FGFR3  | 1.6       |
| FGFR4  | 8.3       |

Data sourced from MedChemExpress.[1]

Table 2: Inhibitory Activity of Futibatinib against Wild-Type and Mutated FGFR2

| FGFR2 Status | IC50 (nM) |
|--------------|-----------|
| Wild-Type    | 0.9       |
| V565I        | 1-3       |
| N550H        | 3.6       |
| E566G        | 2.4       |

Data sourced from MedChemExpress.[1]

Table 3: Kinase Selectivity Profile of Futibatinib



| Kinase Panel Size | Futibatinib Concentration | Number of Off-Target<br>Kinases with >50%<br>Inhibition |
|-------------------|---------------------------|---------------------------------------------------------|
| 296               | 100 nM                    | 3                                                       |
| 387               | 100 nM                    | 2                                                       |

Data compiled from multiple sources.

#### **Preclinical In Vivo Efficacy**

Futibatinib has demonstrated significant dose-dependent anti-tumor activity in various xenograft models harboring FGFR alterations.

Table 4: Summary of Futibatinib Efficacy in Preclinical Xenograft Models

| Xenograft Model           | FGFR Alteration                   | Futibatinib Dose  | Outcome                         |
|---------------------------|-----------------------------------|-------------------|---------------------------------|
| AN3 CA (endometrial)      | FGFR2 mutations<br>(K310R, N549K) | Not specified     | Significant anti-tumor efficacy |
| SNU-16 (gastric)          | FGFR2 amplification               | Not specified     | Significant anti-tumor efficacy |
| OCUM-2MD3 (gastric)       | FGFR2 amplification               | 0.5, 1.5, 5 mg/kg | Dose-dependent tumor reduction  |
| KMS-11 (multiple myeloma) | FGFR3 fusion                      | 5 mg/kg           | Significant tumor regression    |
| MFM-223 (breast)          | FGFR1/2 amplification             | 12.5 - 50 mg/kg   | Robust growth inhibition        |

Data compiled from multiple sources.[3][4]

#### **Clinical Efficacy (FOENIX-CCA2 Study)**

The Phase 2 FOENIX-CCA2 study evaluated the efficacy and safety of futibatinib in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic



cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[5]

Table 5: Efficacy of Futibatinib in the FOENIX-CCA2 Trial

| Efficacy Endpoint                      | Value       |
|----------------------------------------|-------------|
| Objective Response Rate (ORR)          | 42%         |
| Disease Control Rate (DCR)             | 82.5%       |
| Median Duration of Response (DOR)      | 9.7 months  |
| Median Progression-Free Survival (PFS) | 9.0 months  |
| Median Overall Survival (OS)           | 21.7 months |

Data sourced from the TAS-120-101 trial (NCT02052778).[5]

### **Pharmacokinetic Properties**

Pharmacokinetic studies have shown that futibatinib is orally bioavailable. A summary of its ADME properties is provided below.

Table 6: Summary of Futibatinib ADME Properties

| Parameter    | Description                  |
|--------------|------------------------------|
| Absorption   | Orally bioavailable.         |
| Distribution | To be further characterized. |
| Metabolism   | To be further characterized. |
| Excretion    | To be further characterized. |

Further details on the ADME properties are under investigation.

# Experimental Protocols Cell Viability Assay (Sulforhodamine B Assay)



This protocol outlines the determination of cell viability and IC50 values of futibatinib using the Sulforhodamine B (SRB) colorimetric assay.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Futibatinib for Cholangiocarcinoma With FGFR2 Gene Fusion or Other Rearrangements -The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [CFL-120 (Futibatinib): A Technical Guide to a Covalent FGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101681#cfl-120-as-a-selective-fgfr-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com